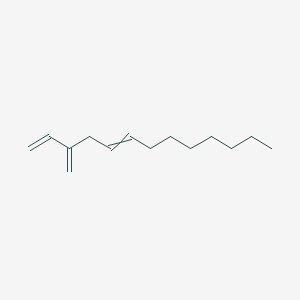
3-Methylidenetrideca-1,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenetrideca-1,5-diene is an organic compound with the molecular formula C₁₄H₂₄. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenetrideca-1,5-diene can be achieved through several methods:
Dehydration of Alcohols: This method involves the removal of water from alcohols to form the diene. For example, the dehydration of 3-methyl-1,5-decadiene-3-ol can yield this compound.
Dehydrohalogenation of Organohalides: This involves the elimination of hydrogen halides from organohalides.
Industrial Production Methods: Industrial production of this compound typically involves large-scale dehydration or dehydrohalogenation processes, often using catalysts to increase yield and efficiency. The specific conditions, such as temperature and pressure, are optimized to maximize production while minimizing by-products.
Análisis De Reacciones Químicas
3-Methylidenetrideca-1,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or ketones.
Reduction: Hydrogenation of the diene using catalysts such as palladium on carbon can convert it to the corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in an inert solvent, acids (e.g., sulfuric acid) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Methylidenetrideca-1,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of polymers and complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: It is used in the production of synthetic rubber and other polymeric materials.
Mecanismo De Acción
The mechanism by which 3-Methylidenetrideca-1,5-diene exerts its effects involves its ability to participate in various chemical reactions due to its conjugated diene structure. The delocalized electrons in the double bonds allow for interactions with electrophiles and nucleophiles, facilitating reactions such as cycloadditions and substitutions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into more complex molecules .
Comparación Con Compuestos Similares
3-Methylidenetrideca-1,5-diene can be compared to other conjugated dienes such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond, used extensively in the production of synthetic rubber.
Isoprene: Another conjugated diene, used as a monomer in the production of natural rubber.
Chloroprene: A chlorinated diene used in the production of neoprene rubber.
Uniqueness: this compound’s longer carbon chain and specific placement of double bonds give it unique reactivity and properties compared to simpler dienes like 1,3-butadiene and isoprene. Its structure allows for more complex interactions and the formation of a wider variety of products in chemical reactions.
Propiedades
Número CAS |
921819-74-1 |
|---|---|
Fórmula molecular |
C14H24 |
Peso molecular |
192.34 g/mol |
Nombre IUPAC |
3-methylidenetrideca-1,5-diene |
InChI |
InChI=1S/C14H24/c1-4-6-7-8-9-10-11-12-13-14(3)5-2/h5,11-12H,2-4,6-10,13H2,1H3 |
Clave InChI |
UPKHXRJDUFCIDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
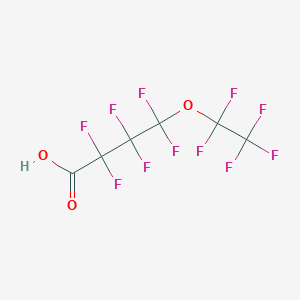
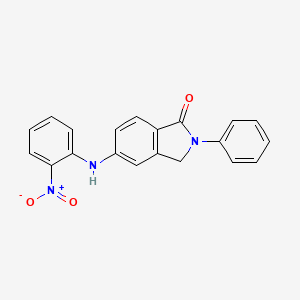
![2-Amino-N-methyl-2-[(propanoyloxy)imino]acetamide](/img/structure/B12628112.png)
![L-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-N-methyl-L-serine](/img/structure/B12628120.png)
![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)
![1-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12628128.png)
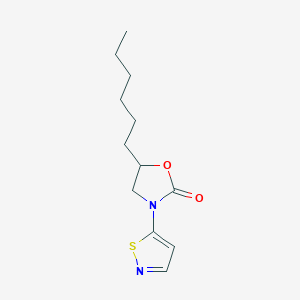
![17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
![2-[(1-methoxy-2-methylpropan-2-yl)-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride](/img/structure/B12628151.png)
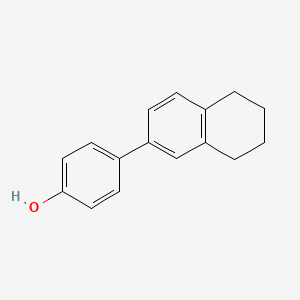
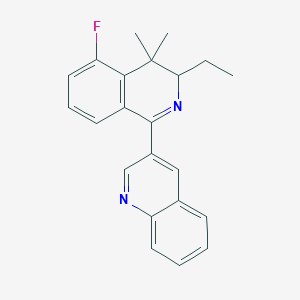
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)
